7-Ketodehydroepiandrosterone-d5
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Overview
Description
7-Ketodehydroepiandrosterone-d5: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of dehydroepiandrosterone, a steroid hormone produced by the adrenal glands. The compound is labeled with deuterium, which makes it useful in metabolic studies and other research areas where tracking the compound’s behavior in biological systems is essential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketodehydroepiandrosterone-d5 typically involves the selective degradation of plant-derived sterols, such as stigmasterol, followed by a series of chemical reactions. One common method includes the protection of the 3-hydroxyl group, followed by oxidation and reduction steps to introduce the ketone and deuterium labels .
Industrial Production Methods: Industrial production of this compound often employs microbial biotransformation techniques. For example, Mycobacterium species can convert phytosterols into dehydroepiandrosterone, which is then further processed to obtain the labeled compound . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-Ketodehydroepiandrosterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with deuterium.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterium gas or deuterated solvents.
Major Products: The major products formed from these reactions include various deuterated steroids and their derivatives, which are useful in metabolic and pharmacokinetic studies.
Scientific Research Applications
Chemistry: 7-Ketodehydroepiandrosterone-d5 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of steroids.
Biology: In biological research, the compound is used to trace metabolic pathways and understand the role of dehydroepiandrosterone in various physiological processes.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in weight loss and metabolic regulation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a quality control standard.
Mechanism of Action
7-Ketodehydroepiandrosterone-d5 exerts its effects by interacting with various molecular targets and pathways. It binds to steroid receptors, including androgen and estrogen receptors, and can be metabolized into more potent sex hormones such as testosterone and estradiol . Additionally, it activates peroxisome proliferator-activated receptor alpha and other nuclear receptors, influencing gene expression and metabolic processes .
Comparison with Similar Compounds
7-Ketodehydroepiandrosterone: The non-labeled version of the compound.
Dehydroepiandrosterone: The parent compound from which 7-Ketodehydroepiandrosterone-d5 is derived.
7-Oxodehydroepiandrosterone: Another derivative with similar properties.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in research applications where understanding the compound’s behavior in biological systems is crucial.
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1/i5D2,9D2,12D |
InChI Key |
KPRGOTLNGIBVFL-ZBXKQVHRSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.